2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol
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Overview
Description
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with imidazole derivatives in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to enhance efficiency. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Shares the imidazole ring but lacks the pyrazole moiety.
3-Methylpyrazole: Contains the pyrazole ring but lacks the imidazole structure.
2-(1-Methyl-3-pyrazolyl)imidazole: Similar structure but without the methanol group.
Uniqueness
2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol is unique due to the presence of both imidazole and pyrazole rings, along with a methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
[2-(1-methylpyrazol-3-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-4,13H,5H2,1H3,(H,9,10) |
InChI Key |
YSHDRHCSBZHKNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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